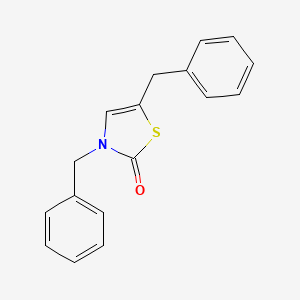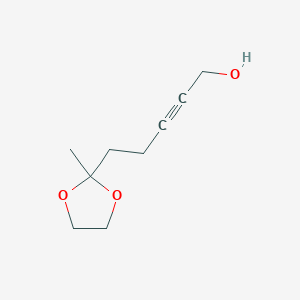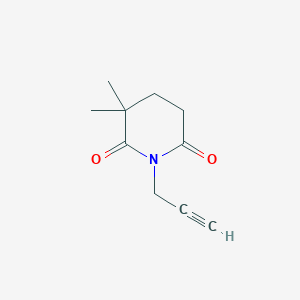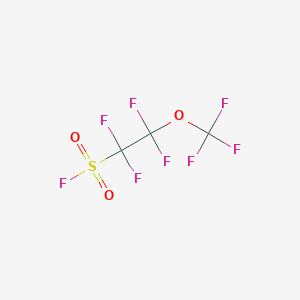
(4-Nitrophenyl)methyl 4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)methyl 4-oxobutanoate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields. The compound consists of a 4-nitrophenyl group attached to a methyl 4-oxobutanoate moiety, making it an interesting subject for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitrophenyl)methyl 4-oxobutanoate typically involves the esterification of 4-nitrobenzyl alcohol with 4-oxobutanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the pure product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Nitrophenyl)methyl 4-oxobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrobenzyl alcohol and 4-oxobutanoic acid.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed:
Reduction: 4-Aminophenylmethyl 4-oxobutanoate.
Substitution: Various substituted phenylmethyl 4-oxobutanoates.
Hydrolysis: 4-Nitrobenzyl alcohol and 4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)methyl 4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)methyl 4-oxobutanoate depends on the specific application and the target molecule. In biochemical assays, the compound may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition. The nitro group can undergo reduction or substitution reactions, leading to the formation of various products that can interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
(4-Nitrophenyl)methyl acetate: Similar structure but with an acetate group instead of a 4-oxobutanoate moiety.
(4-Nitrophenyl)methyl benzoate: Contains a benzoate group instead of a 4-oxobutanoate moiety.
(4-Nitrophenyl)methyl propanoate: Contains a propanoate group instead of a 4-oxobutanoate moiety.
Uniqueness: (4-Nitrophenyl)methyl 4-oxobutanoate is unique due to its specific combination of a 4-nitrophenyl group and a 4-oxobutanoate moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
136093-02-2 |
|---|---|
Molekularformel |
C11H11NO5 |
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
(4-nitrophenyl)methyl 4-oxobutanoate |
InChI |
InChI=1S/C11H11NO5/c13-7-1-2-11(14)17-8-9-3-5-10(6-4-9)12(15)16/h3-7H,1-2,8H2 |
InChI-Schlüssel |
CBYMGSIIZXNAMS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1COC(=O)CCC=O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Trimethyl{2-[4-(1-phenylethenyl)phenyl]ethoxy}silane](/img/structure/B14283894.png)


![Phenol, 4-[bis(ethylthio)methyl]-](/img/structure/B14283901.png)

![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethene-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14283920.png)

![Ethyl 1-acetylpyrrolo[2,1-A]isoquinoline-3-carboxylate](/img/structure/B14283930.png)
![2-[(1E)-3-{4-[(E)-Phenyldiazenyl]phenyl}triaz-1-en-1-yl]benzoic acid](/img/structure/B14283938.png)



![3H-Pyrazolo[4,3-c]quinolin-3-one, 8-butyl-2,5-dihydro-2-phenyl-](/img/structure/B14283952.png)
